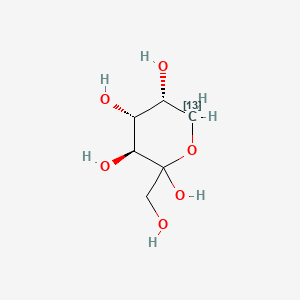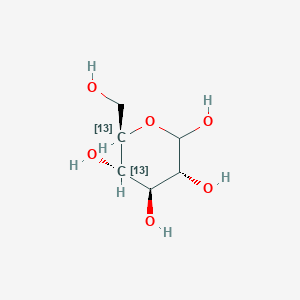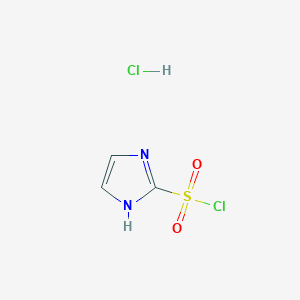![molecular formula C7H3Cl2N3 B1443734 4,7-Dichloropyrido[3,2-d]pyrimidine CAS No. 917757-12-1](/img/structure/B1443734.png)
4,7-Dichloropyrido[3,2-d]pyrimidine
概要
説明
4,7-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the CAS Number: 552331-44-9 . It has a molecular weight of 200.03 .
Molecular Structure Analysis
The molecular formula of 4,7-Dichloropyrido[3,2-d]pyrimidine is C7H3Cl2N3 . Its average mass is 200.025 Da and its monoisotopic mass is 198.970398 Da .科学的研究の応用
Pharmaceutical Intermediate
4,7-Dichloropyrido[3,2-d]pyrimidine: is widely used as an intermediate in pharmaceutical synthesis. Its unique structure makes it a versatile precursor in the preparation of various therapeutic compounds, particularly kinase inhibitors . These inhibitors are crucial in treating diseases like cancer due to their ability to regulate cell signaling pathways.
Synthesis of Anticancer Agents
This compound plays a significant role in the synthesis of anticancer agents. It serves as a starting material for the development of drugs that target specific kinases involved in the proliferation of cancer cells. The modification of this compound can lead to the creation of potent inhibitors that can suppress tumor growth .
Development of Anti-Inflammatory Drugs
Researchers have explored the use of 4,7-Dichloropyrido[3,2-d]pyrimidine in the development of anti-inflammatory drugs. Its chemical structure allows for the attachment of various functional groups, which can result in compounds with potential activity against inflammatory diseases .
Therapeutic Potential in Neurodegenerative Diseases
The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting neurodegenerative diseases. By modifying its structure, scientists aim to create molecules that can mitigate the progression of conditions such as Alzheimer’s and Parkinson’s disease .
Role in Antiviral Research
4,7-Dichloropyrido[3,2-d]pyrimidine: has been investigated for its potential use in antiviral therapy. Its structural framework is suitable for the synthesis of compounds that can interfere with viral replication processes, offering a pathway for the development of new antiviral drugs .
Agricultural Chemical Research
In the field of agriculture, this compound is being studied for its use in creating pesticides and herbicides. The chlorinated pyrimidine ring can be tailored to disrupt the life cycle of pests and weeds, providing a chemical basis for the development of more effective agricultural chemicals .
Safety and Hazards
将来の方向性
Pyridopyrimidines, including 4,7-Dichloropyrido[3,2-d]pyrimidine, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
4,7-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAIXQRKSCKULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80847172 | |
| Record name | 4,7-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80847172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloropyrido[3,2-d]pyrimidine | |
CAS RN |
917757-12-1 | |
| Record name | 4,7-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80847172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dichloropyrido[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)


![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)

